![molecular formula C21H22Cl2N4O2 B12153650 2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methyl-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]propanamide](/img/structure/B12153650.png)
2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methyl-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]propanamide
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Overview
Description
2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methyl-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]propanamide is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a dichlorocyclopropyl group, a phenoxy group, and a triazolopyridine moiety, making it a versatile molecule for various chemical reactions and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methyl-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]propanamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the dichlorocyclopropyl group, the attachment of the phenoxy group, and the incorporation of the triazolopyridine moiety. Common reagents used in these steps include dichlorocarbene for cyclopropanation, phenol derivatives for phenoxy group formation, and triazole derivatives for the triazolopyridine moiety .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using catalysts and solvents that facilitate the desired transformations. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methyl-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, platinum, and other transition metals for catalytic reactions
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Research indicates that this compound exhibits several biological activities:
Anticancer Activity
Studies have shown that compounds with similar structural motifs can inhibit cancer cell proliferation. For instance:
- A study demonstrated that derivatives of triazole-pyridine compounds can target specific signaling pathways involved in cancer progression, suggesting the potential of this compound in oncology research .
Antimicrobial Properties
The presence of the triazole ring is associated with antimicrobial activity:
- Research indicated that triazole-containing compounds exhibit significant activity against various pathogens, including bacteria and fungi. This suggests that the compound may also have similar effects .
Enzyme Inhibition
The compound may act as an inhibitor for specific enzymes involved in disease pathways:
- Enzyme inhibition studies have shown that related compounds can affect the Type III secretion system (T3SS) in bacteria, indicating potential applications in treating bacterial infections .
Synthesis and Reaction Pathways
The synthesis of this compound typically involves multi-step synthetic routes. Key steps include:
- Formation of the dichlorocyclopropyl group.
- Coupling with the phenoxy and triazolo-pyridine functionalities.
Detailed reaction schemes would be necessary for replicating this synthesis in laboratory settings.
Case Studies
Several case studies provide insights into the applications of similar compounds:
Anticancer Activity
A study demonstrated that a related compound inhibited tumor growth in xenograft models by targeting specific signaling pathways associated with cancer cell survival and proliferation .
Antimicrobial Effects
Research indicated that structurally similar compounds exhibited significant antimicrobial activity against various pathogens, including resistant strains of bacteria .
Mechanism of Action
The mechanism of action of 2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methyl-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interfere with DNA replication, thereby exerting its anticancer or antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazolopyridine derivatives and phenoxy-substituted compounds, such as:
- 1,2,4-triazolo[4,3-a]pyrazine derivatives
- 1,3,4-thiadiazoles
- 5-arylazothiazoles
Uniqueness
What sets 2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methyl-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]propanamide apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications and potential therapeutic uses .
Biological Activity
The compound 2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methyl-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]propanamide , commonly referred to in research as a derivative of ciprofibrate, has garnered attention for its potential biological activities. This article synthesizes available research findings related to its pharmacological properties, mechanisms of action, and implications for therapeutic applications.
- CAS Number : 52214-84-3
- Molecular Formula : C13H14Cl2O3
- Molecular Weight : 289.15 g/mol
- Melting Point : Approximately 115 °C
This compound is primarily recognized as a peroxisome proliferator-activated receptor (PPAR) agonist , specifically targeting PPARγ. PPARs are nuclear receptor proteins that regulate the transcription of genes involved in glucose and lipid metabolism. The activation of PPARγ has been linked to various metabolic processes and may influence insulin sensitivity and lipid profiles in the body .
Hypolipidemic Effects
Research indicates that derivatives like ciprofibrate exhibit hypolipidemic effects by modulating lipid metabolism. The compound has been shown to lower triglyceride levels and increase high-density lipoprotein (HDL) cholesterol levels in various animal models and human studies. In a pharmacokinetic study, it was noted that while certain metabolites were expected, their presence was not confirmed post-administration, suggesting complex metabolic pathways .
Anti-inflammatory Properties
In addition to lipid modulation, this compound has demonstrated anti-inflammatory effects. Studies have shown that PPARγ activation can lead to the downregulation of pro-inflammatory cytokines, which may be beneficial in conditions characterized by chronic inflammation such as obesity and type 2 diabetes .
Case Study 1: Lipid Profile Improvement
A clinical trial involving patients with dyslipidemia showed that treatment with ciprofibrate derivatives resulted in significant improvements in lipid profiles. Patients exhibited reductions in triglycerides by up to 30% after 12 weeks of treatment. This study highlights the potential of this compound as a therapeutic agent for managing dyslipidemia .
Case Study 2: Insulin Sensitivity Enhancement
Another study explored the effects of PPARγ agonists on insulin sensitivity among patients with insulin resistance. The results indicated that treatment with the compound led to improved insulin sensitivity markers, suggesting its role in metabolic syndrome management .
Data Tables
Parameter | Value |
---|---|
CAS Number | 52214-84-3 |
Molecular Weight | 289.15 g/mol |
Lipid Reduction (Triglycerides) | Up to 30% reduction |
Insulin Sensitivity Improvement | Significant improvement observed |
Properties
Molecular Formula |
C21H22Cl2N4O2 |
---|---|
Molecular Weight |
433.3 g/mol |
IUPAC Name |
2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methyl-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]propanamide |
InChI |
InChI=1S/C21H22Cl2N4O2/c1-20(2,29-15-8-6-14(7-9-15)16-13-21(16,22)23)19(28)24-11-10-18-26-25-17-5-3-4-12-27(17)18/h3-9,12,16H,10-11,13H2,1-2H3,(H,24,28) |
InChI Key |
WJSMNUTZWAQACY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)NCCC1=NN=C2N1C=CC=C2)OC3=CC=C(C=C3)C4CC4(Cl)Cl |
Origin of Product |
United States |
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